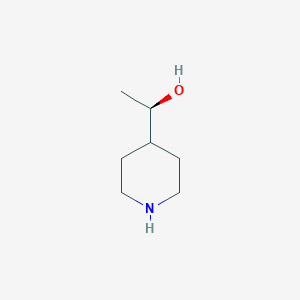

(R)-1-(Piperidin-4-YL)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-piperidin-4-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(9)7-2-4-8-5-3-7/h6-9H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJKRLGXVKYIGQ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCNCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296067 | |

| Record name | (αR)-α-Methyl-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546093-45-2 | |

| Record name | (αR)-α-Methyl-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546093-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Methyl-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Synthetic Strategies for R 1 Piperidin 4 Yl Ethanol

Enantioselective Reduction Approaches to (R)-1-(Piperidin-4-YL)ethanol

The most direct route to this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(Piperidin-4-yl)ethanone. This transformation can be achieved through catalytic hydrogenation, biocatalysis, or organocatalytic methods, each offering distinct advantages in terms of selectivity, efficiency, and substrate scope.

Asymmetric hydrogenation is a powerful technique that employs transition metal catalysts coordinated to chiral ligands to achieve high enantioselectivity. nih.gov Iridium (Ir) and Rhodium (Rh) complexes are particularly effective for the reduction of ketones. nih.govrsc.org The design of the chiral ligand is critical, as it creates a chiral environment around the metal center, enabling facial discrimination of the ketone substrate. nih.gov

Tridentate chiral spiro aminophosphine (B1255530) ligands (SpiroAP) have been shown to form highly stable and efficient iridium catalysts. nih.gov For instance, Ir-SpiroPAP, which incorporates a pyridine (B92270) group, demonstrates high activity and enantioselectivity in the hydrogenation of a variety of aryl ketones. nih.gov The rigidity and specific geometry of these ligands are key to controlling the stereochemical outcome of the reduction. nih.gov Another class of effective ligands includes chiral diphosphetanylferrocenes, which have been successfully used in the rhodium-catalyzed asymmetric hydrogenation of various substrates. nih.gov

Table 1: Representative Catalytic Systems for Asymmetric Ketone Hydrogenation

| Catalyst Type | Chiral Ligand Family | Key Features |

|---|---|---|

| Iridium (Ir) | Tridentate Spiro Aminophosphines (e.g., SpiroPAP) | High stability, activity, and enantioselectivity for aryl ketones. nih.gov |

The process involves the coordination of the ketone to the chiral catalyst, followed by the stereoselective transfer of hydrogen from the metal to the carbonyl group. The choice of solvent, temperature, and hydrogen pressure can also influence the reaction's efficiency and selectivity.

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for producing enantiopure alcohols. researchgate.net This approach utilizes isolated enzymes, such as alcohol dehydrogenases (ADHs), or whole-cell systems (e.g., bacteria, yeast) to catalyze the reduction of prochiral ketones with high stereospecificity. researchgate.netmdpi.com

Whole cells from organisms like Lactobacillus paracasei and Acetobacter sp. have been successfully employed as biocatalysts for the asymmetric reduction of various ketones to their corresponding (S)- or (R)-alcohols. researchgate.netresearcher.life For example, Lactobacillus paracasei has been used for the gram-scale production of enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol (B145695). researchgate.net Similarly, carrot roots, which contain ADHs, have been used for the bioreduction of ketones. mdpi.com The success of these reactions often depends on optimizing parameters such as pH, temperature, and the choice of a co-factor regeneration system, which is typically based on a sacrificial alcohol like isopropanol (B130326) or glucose. researchgate.net

Ene-reductases (EREDs) are another class of enzymes that can be used for selective reductions, though they are more commonly applied to activated alkenes and alkynes. nih.gov The use of engineered ADHs, such as those from Rhodococcus or Leifsonia species overexpressed in E. coli, allows for the production of either enantiomer of a target alcohol by selecting the appropriate enzyme variant. researchgate.net

Table 2: Examples of Biocatalysts for Asymmetric Ketone Reduction

| Biocatalyst | Substrate Type | Product Configuration | Key Advantages |

|---|---|---|---|

| Lactobacillus paracasei | Acetophenones | (S)-Alcohol | High yield, high e.e., eco-friendly process. researchgate.netresearcher.life |

| Acetobacter sp. CCTCC M209061 | Racemic Alcohols (Kinetic Resolution) | Enantioenriched Alcohols | Effective in kinetic resolutions. mdpi.com |

| Engineered ADHs (E. coli) | Water-soluble ketones | (S)- or (R)-Alcohols | High yield and stereoselectivity, tunable for either enantiomer. researchgate.net |

Organocatalysis involves the use of small, chiral organic molecules to catalyze asymmetric transformations. For the reduction of ketones, a prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. This catalyst, in conjunction with a stoichiometric reductant like borane (B79455) (BH₃) or catecholborane, coordinates to the ketone, facilitating a highly enantioselective reduction. researchgate.net

The predictable stereochemical outcome is dictated by the conformation of the ketone-catalyst complex, where the bulky substituent of the ketone is oriented away from the chiral group on the catalyst, exposing one face of the carbonyl to hydride attack. Proline and its derivatives are another class of versatile organocatalysts, often used to form chiral enamines that can participate in a range of enantioselective reactions. youtube.com While commonly associated with aldol (B89426) and Michael reactions, their application can be extended to multi-component sequences that yield complex heterocyclic structures like tetrahydropyridines. nih.govnih.gov

Chiral Auxiliary-Mediated Asymmetric Synthesis

An alternative strategy involves the use of chiral auxiliaries. In this approach, a prochiral molecule is covalently bonded to a chiral auxiliary, forming a diastereomeric intermediate. A subsequent reaction occurs with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

Commonly used auxiliaries include Evans oxazolidinones and pseudoephedrine. nih.govharvard.edu For example, an N-acylated oxazolidinone can be alkylated with high diastereoselectivity. nih.gov Similarly, amides derived from pseudoephedrine can be enolized and subsequently alkylated to produce products with high diastereomeric purity. harvard.edu The auxiliary is then removed under acidic or basic conditions. This method allows for reliable stereocontrol and has been applied to the synthesis of a wide range of chiral molecules. harvard.edu

Asymmetric Alkylation and Nucleophilic Addition Reactions

Instead of forming the stereocenter via reduction, it can be constructed through an asymmetric carbon-carbon bond-forming reaction. This can involve the enantioselective alkylation of an enolate or the asymmetric addition of a nucleophile to a carbonyl group. escholarship.org

For instance, a piperidine-4-carboxaldehyde derivative could be subjected to an asymmetric addition of a methyl nucleophile (e.g., from a Grignard reagent or an organozinc compound) in the presence of a chiral ligand or catalyst. The chiral catalyst coordinates to the aldehyde and the nucleophile, directing the attack to one of the enantiotopic faces of the carbonyl group.

Another approach is the asymmetric alkylation of an acetic acid derivative attached to the piperidine (B6355638) ring, mediated by a chiral lithium amide base. escholarship.org The chiral base selectively deprotonates one of the enantiotopic protons, and the resulting chiral enolate reacts with an electrophile. These methods are powerful for establishing stereocenters, including quaternary ones, and have been applied in the total synthesis of complex natural products. escholarship.org

Chiral Resolution Methodologies for R 1 Piperidin 4 Yl Ethanol Racemates

Diastereomeric Salt Formation for Chiral Separation

Diastereomeric salt formation is a well-established and widely used method for resolving racemic mixtures of compounds that contain an acidic or basic functional group. chiralpedia.comwikipedia.org The process involves reacting the racemate, in this case, the basic 1-(Piperidin-4-YL)ethanol, with an enantiomerically pure chiral resolving agent, which is typically a chiral acid. chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization. wikipedia.orgadvanceseng.com After separation, the desired enantiomer is recovered by breaking the salt. chiralpedia.com

The success of a diastereomeric salt resolution hinges on the appropriate selection of a chiral resolving agent. The ideal agent should form a stable salt with the racemate and exhibit a significant difference in solubility between the two resulting diastereomeric salts in a given solvent system. For basic compounds like piperidine (B6355638) derivatives, acidic resolving agents are employed.

While specific studies detailing the resolution of 1-(Piperidin-4-YL)ethanol are not prevalent, research on analogous piperidine compounds provides insight into effective resolving agents. For instance, derivatives of tartaric acid and mandelic acid have proven effective for resolving racemic piperidine derivatives. google.com A patent for resolving racemic nipecotate esters, which also contain a piperidine ring, identified di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid as particularly efficient resolving agents. google.com Similarly, amino acid derivatives, such as N-acetyl-L-leucine and N-acetyl-L-methionine, have been successfully used to resolve 2-piperidin-2-yl-ethanol. googleapis.com

The table below lists potential chiral resolving agents applicable to the resolution of basic piperidine alcohols based on established use with similar compounds.

| Resolving Agent Category | Specific Examples | Target Functional Group | Reference |

| Tartaric Acid Derivatives | Di-benzoyl-L-tartaric acid, Di-benzoyl-D-tartaric acid, Di-p-tolyl-L-tartaric acid | Piperidine Nitrogen | google.com |

| Mandelic Acid Derivatives | (S)-Mandelic Acid, (R)-Mandelic Acid | Piperidine Nitrogen | google.com |

| Amino Acid Derivatives | N-acetyl-L-leucine, N-acetyl-L-methionine | Piperidine Nitrogen | googleapis.com |

| Camphorsulfonic Acid | (R)-Camphorsulfonic acid, (S)-Camphorsulfonic acid | Piperidine Nitrogen | google.com |

Fractional crystallization is the core separation step in this resolution method. The technique exploits the differential solubility of the diastereomeric salts in a specific solvent or solvent mixture. wikipedia.org The process typically involves dissolving the mixture of diastereomeric salts in a suitable solvent at an elevated temperature to achieve saturation, followed by controlled cooling to induce the crystallization of the less soluble diastereomer. google.com

Key parameters that must be optimized for a successful separation include the choice of solvent, the temperature profile for cooling, and the rate of crystallization. advanceseng.com Solvents are chosen based on their ability to provide a significant solubility difference between the diastereomers. Common solvents include alcohols (e.g., ethanol), esters (e.g., ethyl acetate), and aqueous mixtures. advanceseng.comgoogle.com For example, in the resolution of ethyl nipecotate, a 91% aqueous ethanol (B145695) solution was used as the solvent. google.com Seeding the solution with a small crystal of the desired diastereomer can promote selective crystallization and improve the purity of the product. google.com After crystallization, the solid diastereomeric salt is isolated by filtration, and the process can be repeated to enhance the diastereomeric excess (%de). advanceseng.com

The table below outlines typical parameters involved in the crystallization process.

| Parameter | Description | Example from Related Compounds | Reference |

| Solvent System | The solvent or mixture in which the diastereomeric salts have different solubilities. | Ethyl acetate (B1210297), Aqueous Ethanol (91-95%), Tetrahydrofuran | advanceseng.comgoogle.comgoogleapis.com |

| Temperature | The temperature range used for dissolution and controlled cooling to induce precipitation. | Heating to dissolve, then slow cooling. Filtration at a specific temperature (e.g., 15 °C). | google.comresearchgate.net |

| Stoichiometry | The molar ratio of the racemic compound to the resolving agent. | Ratios can range from 0.1 to 1 equivalent of resolving agent. | google.com |

| Seeding | Introducing a pure crystal to initiate crystallization of the desired diastereomer. | Seeding is a preferred technique to control crystallization. | google.com |

| Isolation | The method used to collect the crystallized salt. | Filtration followed by washing with a cold solvent. | advanceseng.com |

Chromatographic Enantioseparation Techniques

Chromatographic methods offer a powerful alternative to classical resolution, providing direct separation of enantiomers without the need for derivatization into diastereomers. nih.gov These techniques rely on the differential interaction of the enantiomers with a chiral environment, most commonly a Chiral Stationary Phase (CSP). chiralpedia.comnih.gov

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most prevalent and versatile methods for enantiomeric separation and purity analysis. nih.govresearchgate.net The separation occurs as the racemic mixture passes through a column packed with a CSP. The CSP interacts differently with each enantiomer, causing one to be retained longer than the other, resulting in their separation. bgb-analytik.com

For compounds like 1-(Piperidin-4-YL)ethanol, which contain an alcohol and a secondary amine, polysaccharide-based CSPs are often highly effective. researchgate.net Columns such as Chiralpak® and Chiralcel®, which are based on amylose (B160209) or cellulose (B213188) derivatives coated on a silica (B1680970) support, are widely used for separating a broad range of chiral compounds, including alcohols and amines. nih.gov The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. researchgate.netscas.co.jp The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like ethanol or isopropanol), plays a crucial role in achieving resolution. researchgate.net

The following table presents exemplary HPLC conditions used for separating enantiomers of related piperidine-containing compounds.

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

| 1-(4-(Piperidin-4-yl)phenyl)ethanol | Chiralpak AD-H | Hexane (B92381)/Isopropanol (B130326) | UV | |

| Oxaspiropiperidine Derivative | Chiralpak IC | Not specified | UV at 220 nm | biorxiv.org |

| Boc-proline derivatives | Chiralpak AD-H | Hexane, Ethanol, 0.1% TFA | Not specified | researchgate.net |

| (S)-2-Phenethylpiperazin-2-one | Chiralcel OD-H | 2-propanol : hexane (10 : 90) | UV at 208 nm | rsc.org |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often considered a "green" alternative to normal-phase HPLC. mdpi.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. mdpi.com This is often modified with a small amount of an organic solvent, such as methanol (B129727) or ethanol, to adjust eluent strength. researchgate.net

SFC offers several advantages, including faster analysis times, reduced solvent consumption, and higher efficiency compared to HPLC. researchgate.net The principles of separation are similar to HPLC, relying on Chiral Stationary Phases to differentiate between enantiomers. Polysaccharide-based CSPs, such as Chiralpak AD-H, are also widely used and highly effective in SFC. biorxiv.org The separation of an oxaspiropiperidine racemate was successfully achieved using SFC with an amylose-based Chiralpak AD-H column, demonstrating the applicability of this technique to piperidine-containing chiral compounds. biorxiv.org

Key parameters for SFC are summarized in the table below.

| Parameter | Description | Typical Conditions | Reference |

| Stationary Phase | Chiral column used for separation. | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) | researchgate.netbiorxiv.org |

| Mobile Phase | Supercritical fluid with an organic modifier. | CO2 with a co-solvent (e.g., Methanol, Ethanol) | researchgate.netbiorxiv.org |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically 1-5 mL/min for analytical scale. | researchgate.net |

| Back Pressure | Pressure maintained to keep CO2 in its supercritical state. | Typically 100-200 bar. | mdpi.com |

| Temperature | Column oven temperature. | Often near-ambient to moderate heat (e.g., 30-40 °C). | researchgate.net |

Gas Chromatography (GC) can also be employed for chiral separations, particularly for volatile and thermally stable compounds. gcms.cz The separation is achieved using a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. gcms.cz

For a compound like 1-(Piperidin-4-YL)ethanol, direct analysis by GC can be challenging due to the polar nature and hydrogen-bonding capabilities of the alcohol and amine functional groups, which can lead to poor peak shape and column adsorption. nih.gov Therefore, derivatization is typically required prior to GC analysis. The hydroxyl and amino groups are converted into less polar, more volatile derivatives, for example, by acylation with an achiral reagent like trifluoroacetic anhydride (B1165640). nih.gov This process does not affect the chiral center but improves the chromatographic behavior of the compound, allowing for effective enantiomeric separation on a suitable chiral GC column. nih.gov

The table below illustrates typical conditions for chiral GC separations, often involving derivatization.

| Parameter | Description | Typical Conditions | Reference |

| Derivatization | Chemical modification to increase volatility and improve peak shape. | Acylation with Trifluoroacetic anhydride for -OH and -NH groups. | nih.gov |

| Stationary Phase | Chiral GC column. | Cyclodextrin-based phases (e.g., Chiraldex G-TA, Rt-βDEXsa) | gcms.cznih.gov |

| Carrier Gas | Inert gas to carry the sample through the column. | Helium or Hydrogen. | gcms.cznih.gov |

| Temperature Program | Controlled heating of the column to elute compounds. | A temperature ramp, e.g., 40°C to 230°C at 2°C/min. | gcms.cz |

| Detector | Device to detect compounds as they elute. | Flame Ionization Detector (FID). | gcms.cznih.gov |

Enzymatic Kinetic Resolution of (R)-1-(Piperidin-4-YL)ethanol and Derivatives

Enzymatic kinetic resolution is a widely utilized technique for the separation of enantiomers from a racemic mixture. nih.gov This method leverages the inherent stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted forms. For piperidine-containing compounds like 1-(piperidin-4-yl)ethanol, this approach presents a valuable strategy for obtaining the enantiomerically pure (R)-isomer, a significant chiral building block in synthetic chemistry.

The effectiveness of enzymatic resolution is often challenged by the structural features of the substrate, such as the conformational flexibility of the piperidine ring and the distance between the stereocenter and the reactive functional group. nih.gov Nevertheless, various lipases have been successfully employed for this purpose.

Lipases are a class of enzymes that have demonstrated significant utility in the kinetic resolution of racemic alcohols through transesterification and hydrolysis reactions. In the context of resolving racemic 1-(piperidin-4-yl)ethanol and its derivatives, both strategies have been explored with varying degrees of success.

Transesterification: This process involves the transfer of an acyl group from an acyl donor, such as vinyl acetate, to the alcohol. Lipases can selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. For instance, the lipase (B570770) from Candida antarctica B (often immobilized as Novozym 435) has been shown to be highly effective in the transesterification of similar secondary alcohols. researchgate.netnih.gov In a related study, the synthesis of (R)-1-(pyridin-4-yl)ethyl acetate was achieved with 100% selectivity using a tandem palladium-lipase catalyst. researchgate.net The lipase component of this system selectively catalyzed the kinetic resolution of the intermediate, 1-(pyridin-4-yl)ethanol. researchgate.net Optimization of reaction conditions, such as temperature and solvent, is crucial for achieving high enantioselectivity and yield. For example, a study on the resolution of 1-(pyridin-4-yl)ethanols found optimal conditions to be 50°C in toluene. researchgate.net

Hydrolysis: In this approach, a racemic ester is subjected to lipase-catalyzed hydrolysis. The enzyme selectively hydrolyzes one enantiomer of the ester back to the alcohol, while the other enantiomeric ester remains intact. This method has also been applied to the resolution of piperidine derivatives. For example, pig liver esterase (PLE) has been used to hydrolyze ester derivatives of 2-piperidineethanol (B17955), although with modest enantioselectivity. nih.gov

The choice of lipase, acyl donor (for transesterification), solvent, and other reaction parameters significantly influences the efficiency and enantioselectivity of the resolution. A screening of various commercially available lipases is often the first step in developing an effective resolution process. nih.gov

Table 1: Examples of Lipase-Catalyzed Resolutions of Piperidine and Pyridine (B92270) Ethanol Derivatives

| Enzyme | Substrate | Reaction Type | Key Findings | Reference |

| Candida antarctica Lipase B (CALB) | 1-(Pyridinyl)ethanols | Transesterification | Esterified (R)-alcohols to >99% enantiomeric excess (ee). | researchgate.net |

| Lipase PS (Pseudomonas cepacia) | N-Boc-piperidine-2-ethanol | Transesterification | Showed opposite enantioselectivity to Porcine Pancreatic Lipase. | nih.govresearchgate.net |

| Porcine Pancreas Lipase (PPL) | N-Boc-piperidine-2-ethanol | Transesterification | Showed opposite enantioselectivity to Lipase PS. | nih.govresearchgate.net |

| Pig Liver Esterase (PLE) | Esters of 2-piperidineethanol | Hydrolysis | Resulted in low to moderate enantioselectivity. | nih.gov |

This table is for illustrative purposes and includes resolutions of closely related structures to demonstrate the applicability of the methodology.

A significant challenge in the enzymatic resolution of compounds like 1-(piperidin-4-yl)ethanol is the phenomenon of remote stereocenter discrimination. This occurs when the chiral center is located at a distance from the site of the enzymatic reaction (the hydroxyl group). The conformational flexibility of the piperidine ring can further complicate the enzyme's ability to distinguish between the two enantiomers. nih.gov

Despite these difficulties, successful resolutions have been achieved. Research on piperidine-2-ethanol, a structural isomer of the target compound, has provided valuable insights. In one study, the kinetic resolution of N-Boc-piperidine-2-ethanol was accomplished through a sequential transesterification process using two different lipases, Lipase PS and porcine pancreatic lipase, which exhibited opposite enantioselectivities. nih.govresearchgate.net This strategy allowed for the efficient separation of both enantiomers on a gram scale. nih.gov

The ability of lipases to discriminate between remote stereocenters is influenced by several factors, including the nature of the protecting group on the piperidine nitrogen. Studies on N-protected 2-piperidineethanol derivatives (using Boc, Cbz, and Fmoc protecting groups) indicated that the N-Boc derivative was a slightly better substrate for lipase-catalyzed acylation. mdpi.com A preliminary screening of various lipases revealed that while enantioselectivities were generally low, porcine pancreatic lipase showed an opposite enantiopreference compared to other tested lipases, and Lipase PS from Pseudomonas cepacia was the most selective among the "(R)-lipases". mdpi.com

The success of these enzymatic resolutions, even with remote stereocenters, underscores the remarkable specificity of lipases and their potential for producing enantiomerically pure chiral building blocks for pharmaceutical and chemical synthesis. acs.orgacs.org

Determination of Absolute Configuration of R 1 Piperidin 4 Yl Ethanol

X-ray Crystallography for Stereochemical Elucidation

Single-crystal X-ray crystallography is widely regarded as the most definitive and powerful method for determining the three-dimensional structure of molecules, thereby providing an unambiguous assignment of absolute configuration. nih.govresearchgate.netspringernature.com This technique is often considered the "gold standard" for stereochemical assignment. escholarship.org

The process involves irradiating a high-quality single crystal of the compound with an X-ray beam. nih.gov The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise position of each atom in the crystal lattice can be determined. nih.gov For chiral molecules, the absolute configuration can be established by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. researchgate.net The Flack parameter is a critical value calculated during the refinement of the crystal structure; a value close to zero for a given enantiomer confirms that its absolute configuration has been correctly assigned. researchgate.net

While this method is powerful, its primary prerequisite is the ability to grow a single crystal of suitable size and quality, which can be a significant challenge for many organic molecules. escholarship.org In cases where the target compound itself does not crystallize well or lacks a sufficiently heavy atom to produce a strong anomalous scattering effect, a common strategy is to derivatize it with a chiral reagent of known absolute configuration or to form a salt through co-crystallization. researchgate.net For instance, systematic studies on chiral 3-(piperidin-3-yl)-1H-indole derivatives have successfully used single-crystal X-ray crystallography to determine the absolute configuration of the enantiomers. nih.gov

Table 1: Representative Crystallographic Data for Stereochemical Assignment This table illustrates typical parameters obtained from an X-ray crystallographic experiment for a chiral piperidine (B6355638) derivative, as found in the literature for similar compounds.

| Parameter | Example Value | Description |

| Chemical Formula | C₁₅H₂₀N₂O | The elemental composition of the molecule in the crystal. |

| Space Group | P2₁ | A centrosymmetric or non-centrosymmetric group describing the crystal's symmetry. Chiral compounds crystallize in non-centrosymmetric space groups. nih.gov |

| Flack Parameter | 0.05(7) | A value near 0 indicates the correct absolute configuration has been determined. researchgate.net |

| Resolution (Å) | 0.85 | A measure of the level of detail obtained from the diffraction data. |

Vibrational and Electronic Circular Dichroism (VCD/ECD) Spectroscopy with DFT Calculations

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules in solution. mdpi-res.comnih.gov These methods are particularly valuable as they complement the solid-state analysis of X-ray crystallography. nih.gov

The technique relies on the differential absorption of left and right circularly polarized light by a chiral molecule. schrodinger.com ECD spectroscopy measures this phenomenon in the ultraviolet-visible region, corresponding to electronic transitions, while VCD measures it in the infrared region, corresponding to vibrational transitions. nih.govresearchgate.net The resulting ECD or VCD spectrum is a unique fingerprint of a molecule's absolute configuration.

The modern application of VCD and ECD for stereochemical assignment is intrinsically linked with quantum chemical calculations, particularly Density Functional Theory (DFT). mdpi-res.comnih.gov The process involves:

Computational Modeling : The three-dimensional structure of a single enantiomer, for example, (R)-1-(Piperidin-4-YL)ethanol, is modeled and its geometry optimized using DFT.

Spectrum Simulation : The VCD and ECD spectra for this specific, computationally-generated structure are then calculated. schrodinger.com

Comparison : The calculated spectrum is compared to the experimentally measured spectrum of the actual sample.

A strong agreement between the experimental spectrum and the spectrum calculated for the (R)-enantiomer provides compelling evidence that the sample has the (R)-absolute configuration. researchgate.net The use of both VCD and ECD in tandem can offer a more reliable assignment. researchgate.net

Table 2: Illustrative Comparison of Experimental and DFT-Calculated VCD Data This table provides a hypothetical example of how experimental and calculated spectroscopic data are compared to assign absolute configuration.

| Experimental Peak (cm⁻¹) | Calculated Peak for (R)-isomer (cm⁻¹) | Experimental Sign | Calculated Sign for (R)-isomer | Assignment Match |

| 2980 | 2985 | + | + | Yes |

| 1450 | 1452 | - | - | Yes |

| 1370 | 1375 | + | + | Yes |

| 1100 | 1105 | - | - | Yes |

Chiral Derivatization and Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. libretexts.org However, since enantiomers have identical NMR spectra in an achiral solvent, a strategy of chiral derivatization is required to determine absolute configuration. researchgate.net This method involves reacting the chiral analyte, in this case, the secondary alcohol of this compound, with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net

These resulting diastereomers have distinct physical properties and, crucially, different NMR spectra. researchgate.net By analyzing the differences in the chemical shifts (Δδ) of specific nuclei in the diastereomeric products, the absolute configuration of the original alcohol can be inferred. researchgate.net

A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). mdpi.com Reaction of a chiral secondary alcohol with (R)-MTPA and (S)-MTPA in separate experiments produces two different diastereomeric esters. Analysis of the ¹H or ¹⁹F NMR spectra of these esters allows for the assignment of the alcohol's configuration based on an established conformational model of the Mosher's esters. mdpi.com Other protocols exist, such as three-component derivatization using reagents like 2-formylphenylboronic acid and an enantiopure amine. nih.govnih.gov

Table 3: Representative ¹H NMR Data for Diastereomers from Chiral Derivatization This table shows a typical dataset for the analysis of diastereomers formed by reacting a chiral alcohol with a chiral derivatizing agent.

| Proton near Chiral Center | δ for (R,R)-diastereomer (ppm) | δ for (S,R)-diastereomer (ppm) | Δδ (δS - δR) (ppm) |

| H-α (methine proton) | 4.85 | 4.95 | +0.10 |

| CH₃ (methyl protons) | 1.25 | 1.20 | -0.05 |

| Piperidine H-2eq | 3.10 | 3.05 | -0.05 |

| Piperidine H-2ax | 2.60 | 2.68 | +0.08 |

Computational Prediction in Conjunction with Spectroscopic Data

Computational prediction, primarily using Density Functional Theory (DFT), serves as a powerful bridge between a theoretical molecular structure and experimentally observed spectroscopic data. mdpi-res.com This approach is not a standalone method but a critical component of other techniques, most notably VCD/ECD spectroscopy as described in section 4.2. schrodinger.comresearchgate.net

For a molecule like this compound, computational methods are used to predict various properties of a proposed structure (e.g., the R-enantiomer). researchgate.net These calculations can determine the most stable conformations of the molecule, its vibrational frequencies, and its electronic transition energies. researchgate.netrsc.org These predicted parameters are then used to generate a theoretical spectrum (VCD, ECD, or even NMR). schrodinger.com

The power of this approach lies in the ability to test a hypothesis. If one proposes that the sample has the (R) configuration, one can calculate the expected spectrum. If this calculated spectrum matches the experimental measurement, the hypothesis is confirmed. This synergy between computational prediction and experimental spectroscopy provides a high degree of confidence in the assignment of absolute configuration, especially for molecules that are difficult to crystallize or analyze by other means. researchgate.net

Competing Enantioselective Conversion (CEC) Method

The Competing Enantioselective Conversion (CEC) method is a microscale kinetic technique for assigning the absolute configuration of chiral compounds, including secondary alcohols. uci.edunsf.gov The method is based on the principles of kinetic resolution but is applied to an enantiopure substrate. escholarship.org

The procedure involves setting up two parallel reactions. The enantiopure alcohol, this compound, is reacted with the (R)-enantiomer of a chiral acylation catalyst or reagent in one vessel, and with the (S)-enantiomer of the same reagent in a second vessel. uci.eduescholarship.org One reaction will be the "matched" pair, proceeding at a faster rate, while the other will be the "mismatched" pair, proceeding more slowly. nsf.gov

After a set period, both reactions are stopped and the extent of conversion to the acylated product is measured. escholarship.org This analysis can be performed using highly sensitive techniques like thin-layer chromatography (TLC), NMR spectroscopy, or mass spectrometry, which allows the method to be performed on a microgram scale. uci.eduresearchgate.net The faster reaction identifies the "matched" pair. An empirically derived mnemonic, developed by testing numerous substrates of known configuration, is then used to assign the absolute configuration of the alcohol based on which reagent enantiomer led to the faster reaction. uci.edunsf.gov This method is advantageous due to its speed, simplicity, and minimal sample requirement. uci.edu

Table 4: Example of a Competing Enantioselective Conversion (CEC) Experiment This table illustrates a hypothetical outcome for a CEC experiment to determine the configuration of a chiral secondary alcohol.

| Substrate | Reagent | Conversion (%) | Faster Reaction | Assigned Configuration |

| Sample Alcohol | (R)-HBTM Catalyst | 55% | (R)-HBTM | R |

| Sample Alcohol | (S)-HBTM Catalyst | 15% |

Spectroscopic Characterization and Analytical Methodologies for R 1 Piperidin 4 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within (R)-1-(Piperidin-4-YL)ethanol. While specific experimental spectra for this exact compound are not widely published, analysis of related piperidine (B6355638) structures allows for the reliable prediction of its spectral characteristics. rsc.orgresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the ethanol (B145695) side chain, and the amine and hydroxyl groups. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The piperidine ring protons typically appear as complex multiplets in the upfield region, while the proton attached to the chiral carbon (CH-OH) would be a multiplet further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. ceitec.cz For this compound, seven distinct carbon signals are anticipated. The carbon atom bonded to the hydroxyl group (C-OH) is expected to resonate at a lower field (higher ppm) compared to the other aliphatic carbons due to the deshielding effect of the oxygen atom. The carbon atoms of the piperidine ring adjacent to the nitrogen (C2/C6) will also be shifted downfield. asianpubs.org

Expected NMR Data for this compound

| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| CH₃ (Ethanol) | ~1.1-1.2 (doublet) | ~20-25 |

| CH (Piperidine, C4) | ~1.3-1.5 (multiplet) | ~40-45 |

| CH₂ (Piperidine, C3/C5) | ~1.5-1.8 (multiplet) | ~28-33 |

| CH₂ (Piperidine, C2/C6) | ~2.5-3.1 (multiplet) | ~45-50 |

| CH-OH (Ethanol) | ~3.5-3.7 (multiplet) | ~65-70 |

| NH (Piperidine) | Broad singlet, variable | N/A |

Note: Expected values are based on analysis of similar structures and standard NMR chemical shift ranges. Actual experimental values may vary depending on the solvent and other experimental conditions. rsc.orgresearchgate.nethmdb.ca

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions. The monoisotopic mass of this compound (C₇H₁₅NO) is calculated to be 129.115364102 Da. nih.gov In HRMS analysis, typically using an ESI source, the compound would be detected as its protonated molecular ion, [M+H]⁺, with an expected m/z value of approximately 130.1232.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically generates intact molecular ions with minimal fragmentation. uvic.caresearchgate.net In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺. nih.gov

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion can induce fragmentation, providing valuable structural insights. Common fragmentation pathways for alcohols and amines include: libretexts.org

Loss of water ([M+H-H₂O]⁺): A characteristic fragmentation for alcohols, resulting from the elimination of the hydroxyl group and a proton.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a common pathway for amines.

Cleavage of the ethanol side chain: The bond between the piperidine ring and the ethanol group can break, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy (FTIR, ATR-IR)

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3200-3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3250-3400 | Medium |

| C-H (Aliphatic) | Stretching | 2850-2960 | Strong |

| N-H (Amine) | Bending | 1580-1650 | Medium |

Note: The broadness of the O-H stretch is due to hydrogen bonding. The N-H stretch may be obscured by the O-H band. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions. sci-hub.se This technique is most effective for molecules containing chromophores, such as conjugated systems or aromatic rings. tandfonline.com

The structure of this compound consists of a saturated piperidine ring and an ethanol side chain. It lacks any significant chromophore that would absorb light in the typical UV-Vis range of 200–800 nm. oecd.org The electronic transitions available in this molecule (n → σ* and σ → σ*) occur at very high energies, corresponding to wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. researchgate.net Therefore, a UV-Vis spectrum of this compound in a typical solvent like ethanol or water is not expected to show any significant absorbance peaks.

Derivatization Reactions of R 1 Piperidin 4 Yl Ethanol for Enhanced Utility

Formation of N-Substituted Derivatives

The secondary amine of the piperidine (B6355638) ring in (R)-1-(piperidin-4-yl)ethanol is a primary site for derivatization, allowing for the introduction of a wide array of substituents. These modifications can significantly alter the molecule's physical, chemical, and biological properties.

Common N-substitution reactions include N-acylation, N-alkylation, and the formation of various heterocyclic structures. For instance, N-acylation can be achieved by reacting the parent compound with acyl chlorides or anhydrides to form amides. One study reported the synthesis of N-substituted acetamide (B32628) derivatives of a related piperidine compound, highlighting the straightforward nature of this transformation. bioline.org.br Another example involves the reaction with isothiocyanates to yield thiourea (B124793) derivatives.

N-alkylation introduces alkyl groups onto the piperidine nitrogen. This can be accomplished using alkyl halides. Furthermore, reductive amination provides a pathway to more complex N-substituted derivatives. The piperidine nitrogen can also be incorporated into larger ring systems. For example, derivatives have been synthesized where the piperidine nitrogen is part of a benzimidazolone structure. derpharmachemica.com

The choice of substituent can be guided by the desired application. For instance, in medicinal chemistry, N-substitution is a key strategy to modulate a compound's pharmacokinetic and pharmacodynamic profile. Research has shown that even subtle changes to the N-substituent, such as the introduction of an isobutyl amide or isopropyl carbamate, can lead to significant changes in biological activity. acs.org

Table 1: Examples of N-Substituted Derivatives of Piperidine Scaffolds

| Starting Material Containing Piperidine | Reagent | Product Type | Reference |

| Ethyl piperidin-4-carboxylate | 4-Chlorobenzenesulfonyl chloride | N-sulfonylated piperidine | bioline.org.br |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | Alkyl/Aryl halides | N-substituted benzimidazolones | derpharmachemica.com |

| N-Boc-piperidine | Trifluoroacetic anhydride (B1165640) | N-trifluoroacetyl piperidine | acs.org |

| Piperazine (B1678402) | Boc-piperazine, then acid | Functionalized piperazines | nih.gov |

Esterification and Amidation at the Hydroxyl Group

The secondary hydroxyl group of this compound is another key site for derivatization, primarily through esterification and, less commonly, amidation. These reactions convert the alcohol into esters and amides, respectively, which can serve as protecting groups, enhance biological activity, or modify the compound's physical properties.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride. ambeed.com This reaction can be catalyzed by acids or coupling agents. For example, the direct amidation method using coupling agents like DCC/OHBt has been noted for providing cleaner reaction mixtures compared to other methods. rsc.org The resulting esters can be more lipophilic than the parent alcohol, which can be advantageous for certain applications. In some instances, enzymatic resolutions involving transesterification have been employed to separate enantiomers of related piperidine-ethanol compounds, highlighting the stereochemical importance of this functional group. researchgate.net

While direct amidation of the hydroxyl group is not a standard reaction, the hydroxyl group can be converted into a better leaving group, such as a tosylate, and then displaced by an amine. Alternatively, oxidation of the alcohol to a ketone or carboxylic acid would open up pathways for subsequent amidation reactions.

Table 2: Examples of Reactions at the Hydroxyl Group

| Reaction Type | Reagent | Product Type | Reference |

| Acetylation | Acetyl group (-COCH3) | Acetate (B1210297) ester | ambeed.com |

| Esterification | Carboxylic acid | Ester | ambeed.com |

| Amidation (indirect) | Acid chloride or anhydride | Amide | ambeed.com |

| Oxidation | Oxidizing agent | Aldehyde or Carboxylic acid | ambeed.com |

Derivatization for Chromatographic Detection and Quantification

In analytical chemistry, derivatization is a powerful technique to enhance the detectability and improve the chromatographic separation of analytes. greyhoundchrom.com For a compound like this compound, which may lack a strong chromophore for UV detection or have poor ionization efficiency for mass spectrometry (MS), derivatization is often essential for sensitive and accurate quantification in complex matrices. sci-hub.se

Derivatization for High-Performance Liquid Chromatography (HPLC) often involves introducing a fluorescent or UV-absorbing tag. Reagents such as dansyl chloride, fluorescamine, and o-phthalaldehyde (B127526) (OPA) are commonly used for primary and secondary amines. For the hydroxyl group, derivatization with chromophoric or fluorophoric acylating agents can be employed.

For gas chromatography (GC), the polarity of the amine and alcohol groups can lead to poor peak shape and thermal instability. Derivatization by silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy to increase volatility and improve chromatographic performance.

In the context of chiral separations, derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a non-chiral stationary phase. This is a valuable technique for determining the enantiomeric purity of this compound. A study on organic acids demonstrated that derivatization with N-(4-aminophenyl)piperidine significantly improved their detection by supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov Similarly, the use of ethyl chloroformate (ECF) as a derivatizing agent has been shown to be effective for the analysis of phytohormones in plant extracts by GC-MS. chromatographyonline.com

Table 3: Common Derivatization Reagents for Chromatographic Analysis

| Analytical Technique | Functional Group | Derivatizing Reagent | Purpose | Reference |

| HPLC-UV/Fluorescence | Amine | Dansyl chloride, Fluorescamine, OPA | Enhance detection | greyhoundchrom.com |

| GC-FID/MS | Amine, Hydroxyl | BSTFA, TMS | Increase volatility, improve peak shape | greyhoundchrom.com |

| Chiral HPLC | Amine, Hydroxyl | Chiral acylating agents | Separate enantiomers | researchgate.net |

| SFC-MS | Carboxylic Acids (related) | N-(4-aminophenyl)piperidine | Improve detection | nih.gov |

| GC-MS | Various (in plants) | Ethyl chloroformate (ECF) | Enable analysis | chromatographyonline.com |

Functionalization for Further Synthetic Transformations

Beyond its direct use, this compound serves as a valuable building block in organic synthesis. Its bifunctional nature allows for a range of transformations to construct more complex molecules, particularly heterocyclic systems. mdpi.com

The hydroxyl group can be oxidized to a ketone, yielding (R)-1-(piperidin-4-yl)ethanone. This ketone can then participate in a variety of reactions, such as the formation of imines, enamines, or be used in aldol-type condensations. The piperidin-4-one scaffold is recognized as a versatile intermediate for synthesizing compounds with diverse pharmacological activities. researchgate.net

The piperidine ring itself can undergo ring-opening reactions under specific conditions, leading to linear amino alcohols that can be used in further synthetic manipulations. ambeed.com Moreover, the entire this compound moiety can be incorporated into larger molecular frameworks. For example, it has been used in the synthesis of potent enzyme inhibitors, where the piperidine and ethanol (B145695) components play crucial roles in binding to the target protein. acs.org The synthesis of highly functionalized piperidines through multi-component reactions also highlights the utility of piperidine-based starting materials in generating molecular diversity. researchgate.net

R 1 Piperidin 4 Yl Ethanol As a Chiral Building Block in Complex Molecule Synthesis

Applications in the Synthesis of Piperidine (B6355638) Alkaloids and Analogues

The structural framework of (R)-1-(Piperidin-4-YL)ethanol is pre-organized for elaboration into more complex piperidine-based structures, including naturally occurring alkaloids and their synthetic analogues designed for enhanced biological activity.

The use of simple, commercially available piperidine alcohols as precursors is a powerful strategy in the synthesis of natural products. A diversity-oriented synthesis (DOS) approach, for instance, has utilized 2-piperidine ethanol (B145695) to generate a library of piperidine-based derivatives, including the stereoselective total synthesis of the bis-piperidine alkaloid (–)-anaferine. semanticscholar.org This work highlights a key principle: starting with a simple chiral piperidine core allows for the systematic and efficient construction of intricate natural product scaffolds. semanticscholar.org This approach, starting from a basic piperidine alcohol, has successfully yielded a collection of natural products like aloperine, coniine, and sedum alkaloids. semanticscholar.org The application of this compound follows the same logic, offering a chiral pool starting material for alkaloids that feature a 4-substituted piperidine ring.

The piperidine scaffold is a privileged structure in medicinal chemistry, and researchers frequently incorporate it into novel synthetic analogues to discover new therapeutic agents. researchgate.netajchem-a.com The synthesis of 1,4,4-trisubstituted piperidines via Ugi four-component reactions has produced analogues with potent anti-coronavirus activity, demonstrating the utility of the piperidone precursor, which is closely related to piperidine-ethanol derivatives. nih.gov Furthermore, piperidine derivatives have been synthesized and tested for a wide range of biological effects, including antimicrobial and antioxidant properties. ajchem-a.com The fungicidal activity of certain benzaldehyde (B42025) thiosemicarbazide (B42300) analogues was significantly improved by the inclusion of a piperidine scaffold. ajchem-a.com These examples underscore the role of piperidine building blocks in generating structurally diverse libraries of bioactive compounds.

Interactive Table 1: Bioactive Piperidine Analogues

| Compound Class | Synthetic Method | Target/Activity | Source(s) |

| 1,4,4-Trisubstituted Piperidines | Ugi Four-Component Reaction | Anti-Coronavirus (SARS-CoV-2) | nih.gov |

| Benzaldehyde Thiosemicarbazides | Multi-step synthesis | Fungicidal | ajchem-a.com |

| Piperidin-4-one Oxime Esters | Multi-step from vanillin | Antioxidant | ajchem-a.com |

Integration into Pharmaceutical Scaffolds

The this compound moiety is a key component in the rational design of various classes of pharmaceuticals. Its structure can be found embedded within inhibitors of critical enzymes and modulators of important receptors, where the piperidine ring often plays a crucial role in binding and orientation.

Donepezil, a primary therapeutic for Alzheimer's disease, is an acetylcholinesterase (AChE) inhibitor whose structure features a prominent piperidine ring. nih.govheraldopenaccess.us This ring is essential for its inhibitory activity, as it binds to the catalytic anionic site (CAS) of the enzyme. nih.gov Consequently, the synthesis of novel Donepezil analogues often focuses on modifications of the piperidine moiety to improve efficacy or pharmacokinetic properties. nih.govacs.org

Research has demonstrated that the piperidine ring is crucial for the AChE inhibitory effects of Donepezil. semanticscholar.org Synthetic strategies for new analogues often employ piperidine-based starting materials. For example, novel AChE inhibitors have been synthesized through the reductive amination of 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone with various aldehydes. nih.gov Other approaches access chiral 2-substituted 4-piperidone (B1582916) building blocks, which are then converted into Donepezil analogues. nih.govacs.org The use of a chiral precursor like this compound provides a direct route to stereochemically pure analogues, which is critical for evaluating the impact of specific stereoisomers on biological activity.

Interactive Table 2: Selected Donepezil Analogues with a Piperidine Moiety

| Analogue Name/Number | Starting Material Fragment | Key Synthetic Step | Target | Source(s) |

| Analog 3 | 4-Pyridinecarboxaldehyde | Reductive Amination | Acetylcholinesterase | nih.gov |

| Analog 4 | 4-Quinolinecarboxaldehyde | Reductive Amination | Acetylcholinesterase | nih.gov |

| Analog 6 | 2-Bromo-4-pyridinecarboxaldehyde | Reductive Amination | Acetylcholinesterase | nih.gov |

| Chirally Enriched Analogues | Divinyl Ketones | Double aza-Michael Reaction | Acetylcholinesterase | nih.govacs.org |

The piperidin-4-yl group is a key structural feature in a number of kinase inhibitors designed for cancer therapy. The serine/threonine kinase AKT, which is hyper-activated in many human tumors, has been targeted with inhibitors possessing a piperidin-4-yl side chain. nih.gov One potent pan-AKT inhibitor, compound 10h , features this moiety and demonstrates effective cellular inhibition of AKT phosphorylation and induction of apoptosis in prostate cancer cells. nih.gov

Similarly, the piperidine ring is integral to inhibitors of Anaplastic Lymphoma Kinase (ALK), a target in non-small cell lung cancer. The ALK inhibitor Crizotinib contains a 3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine structure, which has been further modified to create radiolabeled analogues for imaging studies. nih.gov New pyrimidine-4-yl-ethanol derivatives incorporating a piperidine ring have also been synthesized and evaluated as ROS1 kinase inhibitors. tandfonline.com

Interactive Table 3: Kinase Inhibitors Incorporating a Piperidin-4-yl Moiety

| Inhibitor Name/Class | Target Kinase | Key Structural Feature | Source(s) |

| Compound 10h | Pan-AKT | 3-halogenic pyrazolopyrimidine with piperidin-4-yl side chain | nih.gov |

| Crizotinib | ALK | Pyridin-2-amine with piperidin-4-yl-pyrazolyl substituent | nih.gov |

| Pyrimidine Derivatives | ROS1 | Pyrimidine-4-yl-ethanol with piperidine substituent | tandfonline.com |

Sigma receptors, particularly the σ1 subtype, are implicated in a variety of neurological processes and are therapeutic targets for neuropsychiatric and neurodegenerative disorders. Molecules containing piperidine or piperazine (B1678402) substructures have consistently shown high binding affinity for the σ1 receptor. nih.gov This has led to the development of numerous sigma receptor modulators built around a piperidine core.

For example, potent and selective σ1 receptor ligands have been developed from spirocyclic piperidines, with the (R)-enantiomers often showing significantly higher affinity. mdpi.com These compounds serve as precursors for developing PET tracers for brain imaging of σ1 receptors. mdpi.com In another approach, dual-target ligands have been designed to modulate both histamine (B1213489) H3 and sigma-1 receptors for the treatment of pain; these compounds often feature a terminal piperidine ring connected by an alkyl chain. acs.org The development of a PET radiotracer, [18F]FEt-PPZ, for imaging tumors that overexpress σ1R, was based on a piperazine scaffold, further highlighting the importance of this six-membered heterocycle in targeting sigma receptors. nih.gov The defined stereochemistry of this compound makes it an ideal starting material for constructing enantiomerically pure sigma receptor modulators, where stereospecific interactions are often critical for potency and selectivity.

Formation of NLRP3 Inflammasome Inhibitors

The NOD-like receptor protein 3 (NLRP3) inflammasome is a key component of the innate immune system. researchgate.net Its aberrant activation is linked to a variety of inflammatory diseases, making it a significant therapeutic target. nih.govgoogle.com this compound serves as a crucial chiral fragment in the synthesis of novel NLRP3 inflammasome inhibitors.

Recent research has focused on developing small molecules that can modulate the NLRP3 inflammasome pathway. researchgate.netnih.gov One strategy involves a pharmacophore-hybridization approach, combining structural elements from known active compounds. nih.gov For instance, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, present in a known NLRP3 binder, has been incorporated into new inhibitor designs. nih.gov

In the synthesis of these complex inhibitors, the this compound moiety is often introduced through coupling reactions with a core scaffold. For example, a carboxylic acid can be coupled with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one using activating agents like HBTU and HOBt with a base such as DIPEA to form the desired amide bond. nih.gov The chirality of the ethanol group is critical for the specific interactions with the NLRP3 protein that lead to inhibition.

Table 1: Selected NLRP3 Inflammasome Inhibitors Incorporating a Piperidine Moiety

| Compound | Synthetic Strategy | Key Features |

|---|---|---|

| Benzo[d]imidazole-2-one derivatives | Pharmacophore-hybridization, amide coupling | Incorporates the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. nih.gov |

| Sulfonamide Analogues | Modification of a lead structure (JC124) | Modifications on the sulfonamide moiety are well-tolerated, while substituents on the benzamide (B126) are critical for activity. nih.gov |

General Synthetic Intermediacy in Medicinal Chemistry Programs

Beyond its role in NLRP3 inhibitors, this compound is a versatile intermediate in broader medicinal chemistry efforts. The piperidine scaffold is a common feature in many pharmaceuticals, and the chiral ethanol side chain provides a key interaction point for biological targets. mdpi.combeilstein-journals.org

The stereoselective synthesis of the 1-(piperidin-4-yl)ethanol moiety is crucial for its application in drug development. Chirality often dictates the pharmacological activity of a molecule.

Several methods exist for the stereoselective synthesis of this fragment. One common approach is the asymmetric reduction of a ketone precursor, such as 1-(piperidin-4-yl)ethanone. This can be achieved using chiral reducing agents or biocatalysts. For example, alcohol dehydrogenases (ADHs) from various microorganisms have been successfully employed for the stereoselective reduction of ketones to their corresponding chiral alcohols, often with high enantiomeric excess. acs.org Chemical methods, such as using chiral borane (B79455) reagents like (-)-DIP-Cl, also provide a route to the desired stereoisomer, though biocatalytic methods are often preferred for their environmental and safety advantages. acs.org

Another strategy involves the use of a chiral pool approach, starting from a readily available chiral molecule. depositolegale.it For example, derivatives of piperidine-3-carboxylic acid can be used to synthesize more complex chiral piperidine structures. researchgate.net

Table 2: Methods for Stereoselective Synthesis of Chiral Alcohols

| Method | Reagent/Catalyst | Key Features |

|---|---|---|

| Asymmetric Ketone Reduction | Alcohol Dehydrogenases (ADHs) | High enantioselectivity, mild reaction conditions. acs.org |

| Asymmetric Ketone Reduction | (-)-Diisopinocampheylchloroborane ((-)-DIP-Cl) | Chemical reducing agent, can be corrosive and moisture-sensitive. acs.org |

This compound is frequently employed in convergent synthetic strategies, where complex molecules are assembled from several key fragments. This approach allows for greater efficiency and flexibility in synthesizing a library of related compounds for structure-activity relationship (SAR) studies. unimi.it

In a typical convergent synthesis, the this compound fragment is prepared separately and then coupled to another key intermediate. For instance, in the synthesis of certain kinase inhibitors, a key intermediate like 4-(4-iodo-1H-pyrazol-1-yl)piperidine is first synthesized in a multi-step process. researchgate.net This intermediate can then be coupled with other fragments to generate the final complex drug molecule.

The versatility of the piperidine ring allows for various coupling strategies, including nucleophilic substitution, reductive amination, and palladium-catalyzed cross-coupling reactions. mdpi.combeilstein-journals.org The hydroxyl group of the ethanol moiety can also be used as a handle for further functionalization.

The strategic use of this compound as a building block facilitates the efficient construction of complex and diverse molecular architectures, which is essential for modern drug discovery programs. unimi.it

Computational Chemistry and Mechanistic Insights for R 1 Piperidin 4 Yl Ethanol

Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and preferred geometries of molecules. For piperidine-containing structures, DFT calculations are essential for elucidating conformational preferences and electronic properties that govern their reactivity.

Molecular Conformation: The piperidine (B6355638) ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. iucr.org However, the presence and orientation of substituents can lead to other stable or transient conformations, such as boat or twist-boat forms. doi.orgnih.gov DFT studies on substituted piperidin-4-ones reveal that the heterocyclic ring can exist in a slightly distorted chair conformation or even a distorted boat conformation, depending on the nature and position of the substituents. iucr.orgdoi.org For (R)-1-(Piperidin-4-YL)ethanol, the ethanol (B145695) substituent at the C4 position and the hydrogen on the nitrogen atom can exist in either axial or equatorial positions. DFT calculations allow for the precise determination of the energies of these different conformers, revealing the most stable ground-state geometry. Typically, large substituents prefer the equatorial position to reduce steric hindrance.

Electronic Structure: DFT is also used to analyze the electronic properties of the molecule. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis helps in understanding charge delocalization and intramolecular interactions, such as hydrogen bonding, which can significantly influence the molecule's conformation and stability. researchgate.net Studies on related piperidine derivatives have used DFT to investigate electronic properties, molecular stability, and reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO). nih.gov

Table 1: Summary of DFT Applications for Conformational and Electronic Analysis of Piperidine Derivatives

This table is a representative summary based on computational studies of related piperidine structures.

| Computational Method | Parameter Investigated | Typical Findings for Piperidine Ring Systems | Reference |

|---|---|---|---|

| DFT Geometry Optimization | Conformational Stability | The chair conformation is generally the most stable. Substituents can cause distortions (e.g., twist-boat). | iucr.orgdoi.orgnih.gov |

| Molecular Electrostatic Potential (MEP) | Reactive Sites | Identifies electron-rich regions (e.g., around N and O atoms) and electron-poor regions (e.g., around acidic protons). | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Intramolecular Interactions | Reveals hyperconjugative interactions and charge delocalization that contribute to conformational stability. | researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Chemical Reactivity | The energies of HOMO and LUMO are used to calculate global reactivity descriptors and predict the molecule's kinetic stability. | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT is excellent for finding minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of how the molecule behaves over time in a specific environment, such as in solution. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory of conformations over time. acs.org

Table 2: Typical Workflow for MD Simulation in Conformational Analysis

This table outlines a general procedure for using MD simulations to study molecular conformations.

| Step | Description | Key Output | Reference |

|---|---|---|---|

| 1. System Setup | The molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, ethanol). Ions may be added to neutralize the system. | Initial coordinates for all atoms in the system. | mdpi.com |

| 2. Energy Minimization | The system's energy is minimized to remove any unfavorable contacts or steric clashes from the initial setup. | A low-energy starting structure. | mdpi.com |

| 3. Equilibration | The system is gradually heated to the target temperature and the pressure is adjusted while keeping restraints on the solute to allow the solvent to relax around it. | A stable, equilibrated system at the desired temperature and pressure. | mdpi.com |

| 4. Production Run | The simulation is run for a significant length of time (nanoseconds to microseconds) without restraints to collect conformational data. | A trajectory file containing the positions and velocities of all atoms over time. | mdpi.com |

| 5. Trajectory Analysis | The trajectory is analyzed to calculate properties like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radial distribution functions, and hydrogen bonds. Cluster analysis is used to identify representative conformations. | Ensemble of populated conformations, flexibility maps, and interaction patterns. | acs.orgmdpi.com |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. schrodinger.com The standard approach involves performing a conformational search, optimizing the geometry of the most stable conformers, calculating their magnetic shielding constants, and then taking a Boltzmann-weighted average to obtain the final predicted spectrum. github.io Discrepancies between predicted and experimental chemical shifts can often be a strong indicator of specific through-space conformational effects, such as intramolecular hydrogen bonding or anisotropic effects from aromatic rings. acs.org

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov These calculations can predict the positions and intensities of absorption bands corresponding to specific vibrational modes, such as the O-H stretch of the alcohol, the N-H stretch of the piperidine, and various C-H and C-C stretching and bending modes. researchgate.net Comparing the computed spectrum with the experimental one aids in the assignment of complex spectral features.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). winona.edu These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically from occupied molecular orbitals (like HOMO) to unoccupied ones (like LUMO). iucr.orgresearchgate.net For this compound, UV-Vis transitions would primarily involve n→σ* and σ→σ* excitations associated with the N and O lone pairs and the sigma framework.

Table 3: Representative Predicted Spectroscopic Data for a Piperidine-Ethanol Structure

This table presents hypothetical yet realistic data based on computational studies of similar functionalized piperidines.

| Spectroscopy | Parameter | Predicted Value Range | Associated Functional Group/Transition | Reference |

|---|---|---|---|---|

| ¹H NMR | δ(O-H) | ~1.5 - 4.0 ppm | Hydroxyl proton (variable, depends on solvent/concentration) | acs.org |

| δ(CH-OH) | ~3.5 - 4.0 ppm | Proton on the carbon bearing the hydroxyl group | ||

| δ(Piperidine H) | ~1.5 - 3.0 ppm | Axial and equatorial protons on the piperidine ring | acs.org | |

| ¹³C NMR | δ(C-OH) | ~65 - 75 ppm | Carbon bearing the hydroxyl group | doi.org |

| δ(Piperidine C) | ~25 - 55 ppm | Carbons of the piperidine ring | doi.org | |

| IR | ν(O-H) | ~3300 - 3400 cm⁻¹ | O-H stretching vibration | |

| ν(N-H) | ~3250 - 3350 cm⁻¹ | N-H stretching vibration | nih.gov | |

| UV-Vis (TD-DFT) | λmax | ~200 - 220 nm | n→σ* electronic transition | iucr.org |

Reaction Mechanism Studies of Enantioselective Processes

Understanding the mechanism of a chemical reaction is key to optimizing it. Computational chemistry allows for the detailed exploration of reaction pathways, including the structures and energies of reactants, transition states, and products. This is particularly valuable for enantioselective reactions, where subtle energy differences determine the stereochemical outcome.

For the synthesis of chiral piperidines, computational studies have been instrumental in elucidating complex reaction mechanisms. umich.edu For example, in a phosphoric acid-catalyzed enantioselective cyclization to form functionalized piperidines, computational modeling identified an alternative two-step mechanism to the one originally postulated. umich.edu The study showed that the reaction proceeds not through a direct cyclization, but via the formation of a mixed chiral phosphate (B84403) acetal (B89532) intermediate, which then undergoes a concerted, asynchronous S_N2'-like displacement. umich.edu This level of mechanistic detail, which is often inaccessible through experiment alone, is critical for explaining the origin of enantioselectivity and for designing more efficient catalysts. umich.edu DFT calculations can map the potential energy surface of the reaction, allowing researchers to identify the rate-determining step and the transition state responsible for stereo-differentiation. koreascience.kr

Computational Approaches to Chiral Recognition and Resolution

Chiral recognition is the process by which a chiral environment, such as a chiral catalyst or a chiral stationary phase (CSP) in chromatography, interacts differently with the two enantiomers of a racemic mixture. mdpi.com Computational modeling is widely used to study the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that underpin this recognition.

Molecular docking is a prominent technique used to predict the preferred binding mode of a small molecule (the enantiomer) to a macromolecular target (the chiral selector). vub.be By simulating the docking of both the (R) and (S) enantiomers into the active site of an enzyme or the chiral cavity of a CSP, one can calculate and compare their binding affinities. vub.bescielo.org.mx A significant difference in binding energy between the two diastereomeric complexes can explain the observed enantioselectivity in a biological process or the separation efficiency in chiral chromatography. redalyc.org

Following docking, MD simulations can be used to refine the structure of the enantiomer-selector complex and to assess its stability over time. vub.be These simulations provide a dynamic view of the chiral recognition process, helping to rationalize why one enantiomer forms a more stable complex than the other, thus leading to successful chiral resolution. researchgate.net

Table 4: Computational Workflow for Investigating Chiral Recognition

This table outlines a typical computational strategy to understand the mechanism of chiral separation.

| Stage | Method | Objective | Reference |

|---|---|---|---|

| 1. Model Building | Homology Modeling or Crystal Structure Retrieval | Obtain a 3D structure of the chiral selector (e.g., enzyme, CSP). Optimize the structures of both enantiomers. | vub.be |

| 2. Posing | Molecular Docking (e.g., AutoDock) | Predict the binding poses and conformations of each enantiomer within the chiral selector's binding site. | vub.bescielo.org.mx |

| 3. Scoring | Scoring Functions | Estimate and rank the binding affinity (e.g., binding free energy) for the different poses of each enantiomer. The difference in scores between the best poses of the two enantiomers indicates the potential for recognition. | vub.beredalyc.org |

| 4. Dynamic Refinement | Molecular Dynamics (MD) Simulation | Assess the stability of the docked diastereomeric complexes and analyze the key intermolecular interactions over time. | vub.be |

| 5. Energy Calculation | Free Energy Methods (e.g., MM/PBSA) | Perform a more rigorous calculation of the binding free energy for each enantiomer-selector complex to quantitatively predict enantioselectivity. | acs.org |

Emerging Trends and Future Perspectives in Research on Chiral Piperidine Alcohols

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chiral piperidine (B6355638) alcohols to minimize environmental impact and enhance sustainability. rasayanjournal.co.inmdpi.com These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.